Ethyl 4-oxo-4-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)amino)butanoate
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Overview
Description
Ethyl 4-oxo-4-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)amino)butanoate is a complex organic compound featuring multiple functional groups, including ester, ketone, and amine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)amino)butanoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Derivative: Starting with thiophene, a thiophen-2-ylmethylamine derivative is synthesized through a series of reactions involving halogenation and subsequent amination.
Coupling Reaction: The thiophen-2-ylmethylamine is then coupled with a 4-nitrophenyl derivative under reductive conditions to form the corresponding amine.
Esterification: The final step involves the esterification of the intermediate with ethyl 4-oxo-4-aminobutanoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the ketone group, converting it to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Secondary alcohols.
Substitution: Various N-substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic chemistry, Ethyl 4-oxo-4-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)amino)butanoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in the synthesis of heterocyclic compounds and other bioactive molecules.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its structure suggests it could interact with biological targets such as enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require precise functionalization.
Mechanism of Action
The mechanism by which Ethyl 4-oxo-4-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)amino)butanoate exerts its effects would depend on its specific application. In a biological context, it might act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-4-((4-(2-oxo-2-((furan-2-ylmethyl)amino)ethyl)phenyl)amino)butanoate: Similar structure but with a furan ring instead of a thiophene ring.
Ethyl 4-oxo-4-((4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)phenyl)amino)butanoate: Contains a pyridine ring, which might alter its electronic properties and reactivity.
Uniqueness
The uniqueness of Ethyl 4-oxo-4-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)amino)butanoate lies in its thiophene ring, which can impart distinct electronic and steric properties compared to other heterocycles. This can influence its reactivity and interactions in both chemical and biological contexts, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 4-oxo-4-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]anilino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-2-25-19(24)10-9-17(22)21-15-7-5-14(6-8-15)12-18(23)20-13-16-4-3-11-26-16/h3-8,11H,2,9-10,12-13H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDWYXVDKPURCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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